molecular formula C8H7FN4S B2453006 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine CAS No. 2380034-17-1

5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine

Cat. No.: B2453006
CAS No.: 2380034-17-1
M. Wt: 210.23
InChI Key: UKNIFCAATUWPTA-UHFFFAOYSA-N
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Description

5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine is an organic compound with the molecular formula C8H7FN4S and a molecular weight of 210.23 g/mol. This compound is characterized by the presence of a fluorine atom, a methylimidazole group, and a sulfanylpyrimidine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine typically involves the reaction of 5-fluoropyrimidine with 1-methylimidazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine can be compared with other similar compounds, such as:

    5-Fluoropyrimidine: Shares the fluoropyrimidine moiety but lacks the methylimidazole and sulfanyl groups.

    1-Methylimidazole-2-thiol: Contains the methylimidazole and sulfanyl groups but lacks the fluoropyrimidine moiety.

    2-Fluoro-5-(methylthio)pyrimidine: Similar structure but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-fluoro-2-(1-methylimidazol-2-yl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4S/c1-13-3-2-10-8(13)14-7-11-4-6(9)5-12-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNIFCAATUWPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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